molecular formula C4H4N4O3S B592292 2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid CAS No. 130992-21-1

2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid

Cat. No.: B592292
CAS No.: 130992-21-1
M. Wt: 188.161
InChI Key: JNWLTPJHYSVVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid is a heterocyclic compound that contains a triazole ring. This compound is known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of the triazole ring imparts significant chemical and biological properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with suitable electrophilic agents. For instance, the reaction of hydrazine with ethyl 2-isocyanoacetate in water can yield the desired triazole compound . The reaction conditions often include the use of solvents like dioxane and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and may require heating or cooling to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 1,2,4-Triazole-4-acetic acid
  • 5-Oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid
  • Thiadiazoles

Uniqueness

2-Oxo-2-((5-thioxo-1H-1,2,4-triazol-4(5H)-yl)amino)acetic acid is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

130992-21-1

Molecular Formula

C4H4N4O3S

Molecular Weight

188.161

IUPAC Name

2-oxo-2-[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]acetic acid

InChI

InChI=1S/C4H4N4O3S/c9-2(3(10)11)7-8-1-5-6-4(8)12/h1H,(H,6,12)(H,7,9)(H,10,11)

InChI Key

JNWLTPJHYSVVTM-UHFFFAOYSA-N

SMILES

C1=NNC(=S)N1NC(=O)C(=O)O

Synonyms

Acetic acid, [(1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]oxo- (9CI)

Origin of Product

United States

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